molecular formula C13H9ClF3NO B11925944 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine CAS No. 1346707-19-4

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine

Cat. No.: B11925944
CAS No.: 1346707-19-4
M. Wt: 287.66 g/mol
InChI Key: VIXVSBMZDFVXAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound, with its pyridine core and benzyl ether moiety featuring a chloro and a trifluoromethyl group, is a versatile building block for constructing more complex molecules. Its molecular formula is C13H9ClF3NO, and it has a molecular weight of 287.67 g/mol . Compounds with similar chloro-pyridine and trifluoromethylphenyl structures are frequently employed in medicinal chemistry projects, including the synthesis of potential therapeutics targeting metabolic diseases like type 2 diabetes and as key intermediates in the development of kinase inhibitors . The presence of both chlorine and a trifluoromethyl group makes this compound a valuable scaffold for further functionalization via cross-coupling reactions or nucleophilic substitutions, facilitating the exploration of novel structure-activity relationships. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research applications. It is not intended for use in diagnostic procedures, drugs, or other medicinal products for humans or animals, and it must not be used for personal, household, or veterinary purposes. All necessary safety data, including NMR, HPLC, and MSDS, are available to support your research endeavors.

Properties

CAS No.

1346707-19-4

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

4-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C13H9ClF3NO/c14-11-4-5-18-12(7-11)19-8-9-2-1-3-10(6-9)13(15,16)17/h1-7H,8H2

InChI Key

VIXVSBMZDFVXAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves the following steps:

  • Formation of the Benzyl Ether: : The initial step involves the reaction of 4-chloropyridine with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

  • Purification: : The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Coupling Reactions: Formation of biaryl compounds with diverse substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to act as an intermediate in the development of drugs targeting multiple biological pathways. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and potentially increasing bioavailability.

Biological Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial and antiviral properties. The presence of halogen substituents, particularly trifluoromethyl groups, often enhances biological activity by modifying metabolic pathways and increasing interaction with biological targets.

Chemical Synthesis

Reactivity and Synthesis Methods
The compound can undergo various chemical reactions due to its functional groups. Common reagents used in these reactions include sodium hydride for deprotonation and nucleophiles such as amines or thiols.

Synthesis Methods Overview

MethodDescriptionYield Optimization Techniques
Nucleophilic SubstitutionInvolves substitution reactions at the chloro positionCrystallization, Chromatography
FunctionalizationRegioselective functionalization of the pyridine ringReaction condition optimization

Biological Mechanisms

Mechanism of Action
Molecular docking studies suggest that this compound interacts with enzymes involved in metabolic pathways. This interaction may influence various biological processes, making it a candidate for further pharmacological studies.

Case Studies

Several studies have explored the efficacy of this compound in different therapeutic areas:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These studies indicate that the compound may inhibit tumor growth through apoptosis induction.
  • Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound differs from analogs like 7e and 7f by the absence of a nitro (NO₂) or trifluoromethoxy (CF₃O) group on the benzyloxy moiety. This likely reduces its electron-withdrawing effects compared to 7e . Compound 6e introduces a sulfinyl group (SO) to the benzyloxy substituent, enhancing polarity but lowering yield (51.1% vs. 71.8% for 7e) .

Physical Properties: Melting points vary significantly: 7e (122–125°C) vs. 7f (73–75°C), attributed to stronger intermolecular forces in nitro-substituted derivatives .

Biological Relevance :

  • Analogs with trifluoromethyl or trifluoromethoxy groups (7e , 7f , 6e ) exhibit herbicidal activity, suggesting the target compound may share similar mechanisms of action .

Analytical and Computational Insights

  • Spectroscopic Characterization : 1H NMR and 13C NMR data (e.g., δ 7.4–8.2 ppm for aromatic protons in 7e ) confirm regioselective substitution patterns in these compounds .
  • Computational Studies : Density-functional theory (DFT) methods, such as those described in and , could predict the electronic effects of substituents (e.g., CF₃ vs. Cl) on reactivity and stability .

Biological Activity

4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring with a chloro substituent and a trifluoromethyl group, exhibits several promising biological properties, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF3NO, with a molecular weight of approximately 273.66 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates penetration through biological membranes.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The trifluoromethyl substituent is known to increase the potency of these compounds against various bacterial strains by enhancing their interaction with biological targets. For instance, studies have shown that pyridine derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Antiviral Activity
The antiviral potential of similar compounds has also been explored, particularly against viruses that cause significant health issues. The structural characteristics of this compound suggest it may interact with viral proteins or host cell receptors, potentially disrupting viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents like chlorine and trifluoromethyl groups significantly impacts the compound’s reactivity and biological interactions. Molecular docking studies have suggested that this compound may bind to key enzymes involved in metabolic pathways, influencing various biological processes.

Compound NameStructure FeaturesUnique Aspects
4-ChlorobenzotrifluorideLacks ether linkageUsed as solvent and reagent
2-ChlorobenzotrifluorideChloro at 2-positionDifferent reactivity patterns
4-Chloro-N-methylpyridineMethyl substitution at nitrogenEnhanced solubility
4-Chloro-2-methoxy-pyridineMethoxy instead of chlorobenzylDifferent activity profile
4-(Trifluoromethyl)phenylpyridineTrifluoromethyl substituentIncreased potency against specific strains

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for targeted modifications in drug design.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    A study assessed the antimicrobial effects of various pyridine derivatives, including those structurally related to this compound. Results indicated that compounds with similar trifluoromethyl substitutions demonstrated enhanced activity against Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
  • In Vivo Models
    In vivo studies using animal models have shown that certain analogs exhibit significant efficacy against infections caused by Cryptosporidium parvum, with effective doses revealing potent activity comparable to existing treatments . This highlights the potential for further development into therapeutic agents.
  • Mechanism of Action
    Research into the mechanism of action has revealed that these compounds may inhibit critical enzymes involved in pathogen survival or replication, providing insights into their therapeutic potential .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-((3-(trifluoromethyl)benzyl)oxy)pyridine?

The compound is typically synthesized via nucleophilic aromatic substitution. A chloropyridine derivative (e.g., 2-chloropyridine) reacts with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours. Purification involves column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound structurally characterized?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the pyridine and benzyl groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₀ClF₃NO, MW 297.67 g/mol).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves 3D structure and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance substitution efficiency.
  • Solvent Selection : High-polarity solvents like DMF improve solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions.
  • Mole Ratio Adjustment : A 1:1.2 ratio of chloropyridine to benzyl alcohol reduces unreacted starting material.
    Documented yields range from 60% (standard conditions) to 85% (optimized) .

Q. What are the regioselectivity trends in substitution reactions involving this compound?

The chlorine atom at the 4-position on the pyridine ring is more reactive toward nucleophilic substitution due to electron-withdrawing effects from the trifluoromethylbenzyloxy group at the 2-position. For example:

  • Azidation : Sodium azide (NaN₃) replaces the 4-chloro group selectively.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids target the 4-position, facilitated by Pd catalysts .

Q. How is the compound evaluated for biological activity?

In vitro assays include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : IC₅₀ measurements for kinases or proteases (e.g., PLK1 inhibition via ATP-binding site competition).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 25 µM for HeLa cells).
    Structure-activity relationships (SAR) highlight the critical role of the trifluoromethyl group in enhancing lipophilicity and target binding .

Q. What computational methods are used to study its interactions?

  • Molecular Docking : Predicts binding modes with proteins (e.g., PLK1 using AutoDock Vina).
  • QSAR Models : Relate substituent electronic parameters (Hammett constants) to bioactivity.
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals to explain reactivity .

Q. What analytical challenges arise in quantifying this compound?

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) resolves impurities from unreacted benzyl alcohol.
  • Degradation Products : LC-MS identifies hydrolyzed byproducts (e.g., 2-hydroxy pyridine derivatives).
  • Stability Issues : The compound is sensitive to light and moisture, requiring storage at −20°C in amber vials .

Q. How does the compound’s stability vary under different storage conditions?

Condition Degradation Rate Major Degradation Pathway
Room Temperature5% per monthHydrolysis of the benzyl ether
4°C (dry)1% per monthOxidation of the pyridine ring
−20°C (argon atmosphere)<0.5% per monthMinimal degradation
Stability is enhanced by lyophilization or formulation with stabilizers (e.g., BHT) .

Methodological Considerations

Q. How are regioselective functionalizations achieved on the pyridine ring?

  • Directed Ortho-Metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate the 3-position, enabling halogenation.
  • Protecting Groups : Temporary protection of the benzyloxy group with TBS (tert-butyldimethylsilyl) prevents undesired side reactions during substitutions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Safety : Nitro-containing intermediates (e.g., 2-nitroethyl derivatives) require explosion-proof reactors.
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for large batches.
  • Cost : Trifluoromethylbenzyl alcohol is expensive; recycling unreacted starting material via distillation reduces costs .

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